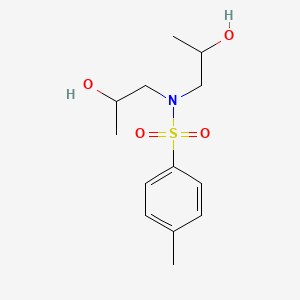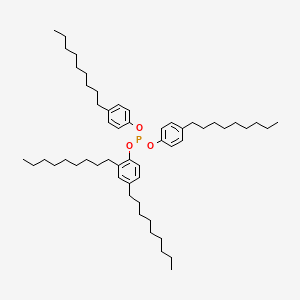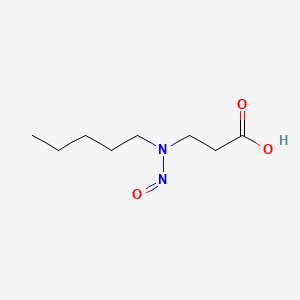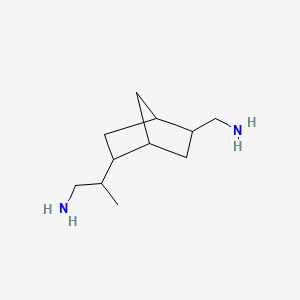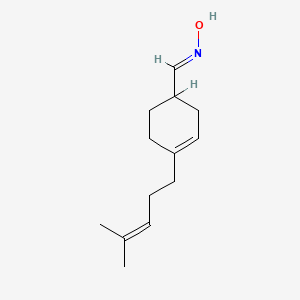
4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2-ethylhexyl) peroxydicarbonate: (EINECS 282-930-9) is an organic peroxide compound widely used as a radical initiator in the polymerization of vinyl chloride and other monomers. It is known for its high efficiency and ability to decompose at relatively low temperatures, making it a valuable initiator in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(2-ethylhexyl) peroxydicarbonate is typically synthesized through the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide in the presence of an alkaline solution. The reaction involves the following steps :
- Adding hydrogen peroxide to an alkaline solution.
- Slowly adding 2-ethylhexyl chloroformate to the solution while stirring.
- Allowing the reaction to proceed for 30-50 minutes.
- Separating the mother liquor and washing the reaction products until the pH value ranges between 5-7.
- Adding an alkane solvent to the reaction products to obtain the final compound.
Industrial Production Methods: In industrial settings, di(2-ethylhexyl) peroxydicarbonate is produced using a similar method but on a larger scale. The process involves continuous production in a micro-packed bed reactor, which enhances safety and efficiency. The use of phase transfer catalysts shortens the reaction time and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Di(2-ethylhexyl) peroxydicarbonate undergoes several types of reactions, including:
Decomposition: The compound decomposes violently or explosively at temperatures between 0-10°C due to self-accelerating exothermic decomposition.
Oxidation: It acts as a strong oxidizing agent and can initiate free-radical polymerization reactions.
Common Reagents and Conditions:
Reagents: Hydrogen peroxide, 2-ethylhexyl chloroformate, alkaline solutions, and phase transfer catalysts.
Conditions: The reactions typically occur at low temperatures to prevent explosive decomposition.
Major Products Formed:
Scientific Research Applications
Di(2-ethylhexyl) peroxydicarbonate has several scientific research applications, including:
Polymer Chemistry: It is widely used as a radical initiator in the polymerization of monomers such as vinyl chloride, ethylene, and acrylic monomers.
Material Science: The compound is used in the synthesis of high-performance polymers and materials with specific properties.
Industrial Applications: It is employed in the production of plastics, coatings, and adhesives due to its efficient initiation of polymerization reactions.
Mechanism of Action
The mechanism of action of di(2-ethylhexyl) peroxydicarbonate involves the decomposition of the peroxide bond to generate free radicals. These free radicals initiate the polymerization of monomers by attacking the double bonds in unsaturated compounds, leading to the formation of macromolecules . The compound’s ability to decompose at low temperatures makes it an effective initiator for controlled polymerization processes .
Comparison with Similar Compounds
Di(2-ethylhexyl) adipate: Used as a plasticizer in the production of flexible plastics.
Bis(2-ethylhexyl) phosphate: Employed as a flame retardant and plasticizer.
Bis(2-ethylhexyl) sebacate: Used as a plasticizer and lubricant.
Uniqueness: Di(2-ethylhexyl) peroxydicarbonate is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. This makes it particularly valuable in the polymerization of monomers that require precise control over reaction conditions .
Properties
CAS No. |
84473-76-7 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(NE)-N-[[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-11(2)4-3-5-12-6-8-13(9-7-12)10-14-15/h4,6,10,13,15H,3,5,7-9H2,1-2H3/b14-10+ |
InChI Key |
FVMBBXHSFKHLSN-GXDHUFHOSA-N |
Isomeric SMILES |
CC(=CCCC1=CCC(CC1)/C=N/O)C |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




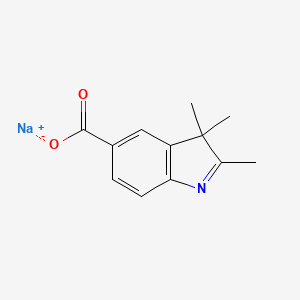

![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)



